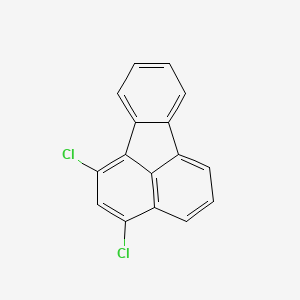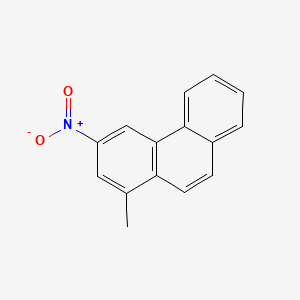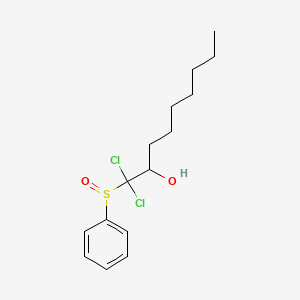
1-Methyl-1'-tetradecyl-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound belonging to the bipyridinium family. This compound is known for its amphiphilic properties, making it useful in various photochemical and redox reactions . Its structure consists of a bipyridinium core with a methyl group and a tetradecyl chain attached, enhancing its solubility and interaction with different substrates.
准备方法
The synthesis of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromotetradecane and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反应分析
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its radical cation form and further to its neutral form.
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate through ion exchange reactions.
Photochemical Reactions: It is used in photochemical redox reactions, where it acts as an electron relay, facilitating the transfer of electrons in light-induced processes.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium dithionite yields the radical cation, while oxidation with potassium ferricyanide regenerates the original bipyridinium compound .
科学研究应用
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an effective electron relay in photochemical and electrochemical processes. The tetradecyl chain enhances its interaction with hydrophobic environments, facilitating its incorporation into lipid membranes and other non-polar systems .
相似化合物的比较
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts amphiphilic properties not seen in shorter-chain bipyridinium compounds. Similar compounds include:
1-Methyl-4,4’-bipyridinium dichloride: Lacks the long alkyl chain, resulting in different solubility and interaction properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Commonly used in redox studies but lacks the amphiphilic nature of the tetradecyl derivative.
1-Decyl-4,4’-bipyridinium dichloride: Has a shorter alkyl chain, affecting its interaction with lipid membranes and other hydrophobic environments.
属性
CAS 编号 |
79957-88-3 |
|---|---|
分子式 |
C25H40Br2N2 |
分子量 |
528.4 g/mol |
IUPAC 名称 |
1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C25H40N2.2BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24;;/h15-18,20-23H,3-14,19H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
XQIHTJQRSIYLSU-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)




![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)


